molecular formula C24H16N4O3S B11044308 3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11044308
M. Wt: 440.5 g/mol
InChI Key: MBLKOKHCWKWHFK-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan and Thiazole Rings: These heterocycles can be introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Functionalization with Hydroxyphenyl and Phenyl Groups: These groups can be added through electrophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids, stannanes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to the observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-4-(4-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(furan-2-yl)-4-(3-methoxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H16N4O3S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(furan-2-yl)-4-(3-hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-yl)-4H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H16N4O3S/c29-17-9-4-6-15(14-17)21-19-20(23(30)27(21)24-25-11-13-32-24)26-28(16-7-2-1-3-8-16)22(19)18-10-5-12-31-18/h1-14,21,29H

InChI Key

MBLKOKHCWKWHFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(N(C(=O)C3=N2)C4=NC=CS4)C5=CC(=CC=C5)O)C6=CC=CO6

Origin of Product

United States

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